2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline
Description
2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the quinazoline and triazole family, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-11-5-7-12(8-6-11)22-9-15-19-16-13-3-1-2-4-14(13)18-10-21(16)20-15/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGXIVZNCUETAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of quinazoline derivatives with triazole moieties. One common method includes the reaction of 4-fluorophenol with a suitable quinazoline precursor under acidic conditions to form the desired compound . The reaction conditions often involve the use of glacial acetic acid as a solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. It is known to bind to adenosine and benzodiazepine receptors, which play a role in its tranquilizing and sedative effects . The compound’s ability to form hydrogen bonds and its high dipole moment facilitate its interaction with these receptors .
Comparison with Similar Compounds
Similar Compounds
2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds share a similar core structure but differ in the substituents on the triazole and quinazoline rings.
1,2,4-triazolo[4,3-c]quinazolines: These compounds have a different arrangement of the triazole ring but exhibit similar biological activities.
Uniqueness
2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of the fluorophenoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes . This structural feature may contribute to its higher potency and efficacy compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
